3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidinone class, characterized by a fused bicyclic core with a benzamide substituent at the 3-position. The 3-fluoro group on the benzamide moiety enhances electronegativity and may influence pharmacokinetic properties such as metabolic stability and binding interactions.
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-14(16(22)20-8-3-2-7-13(20)18-10)19-15(21)11-5-4-6-12(17)9-11/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFXGGQFXNOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation Reaction: The final step involves the coupling of the fluoro-substituted pyrido[1,2-a]pyrimidine with benzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-viral agent.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Moiety
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (BG16286)
- Structure : Differs by a butoxy group instead of fluorine at the benzamide para-position.
- Molecular Weight : 351.399 g/mol (C₂₀H₂₁N₃O₃) vs. 342.33 g/mol for the 3-fluoro analog (estimated).
- This substitution may alter binding interactions in hydrophobic pockets compared to the electron-withdrawing fluoro group .
Example 53 (Patent )
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Incorporates a pyrazolo-pyrimidine core and chromen-4-one system instead of pyrido-pyrimidinone. The fluorophenyl and isopropyl groups introduce steric bulk and polarity.
- Data : Melting point 175–178°C; mass 589.1 (M⁺+1). The dual fluoro groups may enhance target affinity through halogen bonding, while the isopropyl group could improve metabolic stability .
Core Heterocycle Modifications
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (CAS 923113-15-9)
- Structure: Replaces the pyrido-pyrimidinone core with an imidazo[1,2-a]pyrimidine system.
- Impact : The imidazole ring introduces additional hydrogen-bonding capacity, which may enhance interactions with polar residues in enzymatic binding sites. The 7-methyl group on the imidazo-pyrimidine core could further influence steric hindrance .
EP 3 532 474 B1 Derivatives ()
- Structure : Triazolo[4,3-a]pyridine-based benzamides with cyclohexylethoxy and trifluoromethyl groups.
- The cyclohexylethoxy substituent introduces conformational rigidity, which may improve selectivity for specific targets .
Research Implications and Design Considerations
- Fluoro vs. Alkoxy Groups : The 3-fluoro substituent in the target compound may improve metabolic stability compared to BG16286’s butoxy group, which is prone to oxidative metabolism.
- Synthetic Accessibility: The pyrido-pyrimidinone scaffold is well-documented in SHELX-refined crystallographic studies, suggesting ease of structural characterization .
Biological Activity
3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 250.25 g/mol. The structure features a fluorine atom, a pyrido[1,2-a]pyrimidin core, and a benzamide moiety, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁FN₄O |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antitumor Activity: Studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that such compounds could inhibit dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cellular levels of NADPH, destabilizing the enzyme and impairing cancer cell growth .
Mechanism of Action: The proposed mechanism involves the interaction with target proteins or enzymes through hydrogen bonding and hydrophobic interactions due to the compound's unique structure. This allows it to fit into active sites of enzymes effectively, potentially leading to inhibition or modulation of their activity .
Case Studies
Several studies have focused on the biological effects of related compounds:
-
Study on Antitumor Effects:
- Objective: To evaluate the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives.
- Methodology: Various derivatives were tested on human cancer cell lines using MTT assays.
- Findings: Significant inhibition of cell viability was observed in several derivatives, suggesting a promising avenue for anticancer drug development.
-
Inhibition of Dihydrofolate Reductase:
- Objective: Investigate the inhibitory effects on DHFR by benzamide derivatives.
- Methodology: Enzyme assays were conducted to measure the IC50 values.
- Results: Compounds exhibited varying degrees of inhibition with some showing high potency against DHFR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
